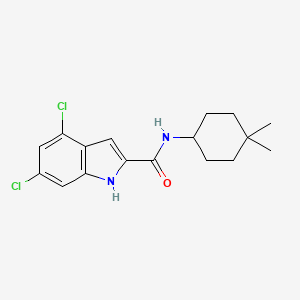

NITD-304

Description

Properties

IUPAC Name |

4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNGAORFGPSYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indole-2-carboxamide NITD-304: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304, a potent indole-2-carboxamide, has emerged as a promising preclinical candidate for the treatment of tuberculosis, including multidrug-resistant strains.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound against Mycobacterium tuberculosis (Mtb). It details the molecular target, the biochemical consequences of target inhibition, and the methodologies used to elucidate this mechanism. This document is intended to serve as a resource for researchers and drug developers working on novel anti-tubercular agents.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-Mtb) necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This compound is a bactericidal agent with potent activity against both drug-sensitive and drug-resistant clinical isolates of Mtb.[1] This guide will explore the intricacies of its mode of action, providing a detailed understanding for scientific professionals.

Molecular Target Identification and Validation

The primary molecular target of this compound in M. tuberculosis has been identified as the Mycobacterial membrane protein Large 3 (MmpL3) .[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.[1][2]

Target identification was achieved through a combination of genetic and lipid profiling studies.[1] The generation of Mtb mutants resistant to this compound consistently revealed mutations in the mmpL3 gene, providing strong genetic evidence for its on-target activity.

Mechanism of Action: Inhibition of MmpL3-mediated TMM Transport

This compound exerts its bactericidal effect by directly inhibiting the function of MmpL3. This inhibition disrupts the transport of TMM from the cytoplasm to the periplasm, a critical step in the mycolic acid biosynthesis pathway.[1][2] The subsequent depletion of mycolic acids compromises the integrity of the mycobacterial cell wall, leading to cell death.

The binding of this compound to MmpL3 is believed to occur deep within the transmembrane domain of the protein. Structural studies of the closely related compound NITD-349 in complex with MmpL3 reveal that the inhibitor obstructs the proton relay pathway, which is essential for the transporter's activity.[3] The amide nitrogen and indole nitrogen of NITD-349 form key interactions, clamping onto Asp645, a critical residue in this pathway.[3]

The inhibition of MmpL3 by this compound leads to the intracellular accumulation of TMM and a reduction in the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), the final destinations of mycolic acids in the cell wall.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and other MmpL3 inhibitors.

Table 1: In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis

| Compound | MIC (μM) | Reference |

| This compound | 0.02 | [4] |

| NITD-349 | 0.03 - 0.05 | [4][5] |

| SQ109 | 2.36 | [4] |

| AU1235 | 0.48 | [4] |

| BM212 | 3.76 | [4] |

| THPP1 | 13.44 | [4] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (μM) | Assay | Reference |

| Vero | >50 | MTT Assay | [5] |

| HepG2 | >50 | MTT Assay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This colorimetric assay is a standard method for determining the MIC of compounds against Mtb.[5]

-

Preparation of Mtb Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[5]

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using 7H9 broth.

-

Inoculation: Adjust the Mtb culture to a turbidity equivalent to a 0.5 McFarland standard and dilute to a final inoculum of approximately 1 x 105 CFU/mL in each well.[6]

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.[5]

-

Resazurin Addition: Add a sterile solution of resazurin (typically 0.01-0.02% w/v) to each well.[5]

-

Result Interpretation: Incubate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[5]

MmpL3 Target Engagement: Trehalose Monomycolate (TMM) Transport Assay

This assay directly assesses the inhibition of MmpL3's function by monitoring TMM transport.[5]

-

Metabolic Labeling: Grow M. tuberculosis cultures in the presence of a radiolabeled precursor of mycolic acids, such as [14C]acetic acid.[5][7]

-

Inhibitor Treatment: Treat the cultures with this compound at a concentration above its MIC.

-

Lipid Extraction: After a defined incubation period, extract total lipids from the mycobacterial cells using a suitable solvent system (e.g., chloroform:methanol).

-

Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC on a silica gel plate.[5]

-

Analysis: Visualize the radiolabeled lipid species by autoradiography. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM.

Generation and Sequencing of Resistant Mutants

This method confirms that MmpL3 is the direct target of the inhibitor.[5]

-

Mutant Selection: Plate a high-density culture of M. tuberculosis H37Rv on Middlebrook 7H10 agar containing this compound at a concentration 4-10 times its MIC.[5]

-

Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.[5]

-

Isolation and Verification: Isolate individual resistant colonies and confirm their resistance to this compound by re-determining the MIC.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant isolates.

-

Gene Sequencing: Amplify and sequence the mmpL3 gene to identify mutations responsible for the resistance phenotype.

Visualizations

Signaling Pathway of MmpL3 Inhibition by this compound

Caption: Mechanism of MmpL3 inhibition by this compound in M. tuberculosis.

Experimental Workflow for MIC Determination (REMA)

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Logical Relationship of Target Validation

Caption: Logical flow for the validation of MmpL3 as the target of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tubercular therapies. Its potent and specific inhibition of MmpL3, a crucial enzyme in the biosynthesis of the mycobacterial cell wall, underscores the value of targeting this pathway. The detailed mechanistic understanding and the robust experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other MmpL3 inhibitors. This knowledge is critical for the design of next-generation drugs that can overcome the challenge of drug-resistant tuberculosis.

References

- 1. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Molecular Target of NITD-304: A Technical Guide to MmpL3 Inhibition in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304 is a potent indolcarboxamide-based antitubercular agent that has demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This technical guide provides an in-depth overview of the molecular target of this compound, the Mycobacterial Membrane Protein Large 3 (MmpL3). We will explore the critical role of MmpL3 in the biosynthesis of the mycobacterial cell wall, the mechanism of its inhibition by this compound, and the experimental methodologies used to validate this interaction. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antituberculosis therapies.

Introduction to this compound

This compound is a promising preclinical candidate for the treatment of tuberculosis (TB), a disease that continues to pose a significant global health threat. Developed by the Novartis Institute for Tropical Diseases (NITD), this compound belongs to the indolcarboxamide class of molecules and exhibits bactericidal activity against replicating Mtb.[1][2] Its efficacy in both acute and chronic mouse models of TB infection underscores its potential as a future therapeutic agent.[3]

The Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

Genetic and lipid profiling studies have unequivocally identified MmpL3 as the molecular target of this compound.[3] MmpL3 is an essential inner membrane transporter in Mtb, belonging to the Resistance-Nodulation-Division (RND) superfamily of transporters.[4] It plays a crucial role in the biosynthesis of the unique and complex mycobacterial cell wall, which is fundamental for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics.

Function of MmpL3 in Mycobacterial Cell Wall Biosynthesis

MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of Mtb.[1][5][6] Mycolic acids are long-chain fatty acids that are major components of the mycobacterial outer membrane, forming a highly impermeable barrier. The transport of TMM by MmpL3 is a critical step in the pathway that ultimately leads to the formation of trehalose dimycolate (TDM) and the covalent attachment of mycolic acids to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan complex.[6][7][8]

The proposed mechanism of TMM transport by MmpL3 involves a "flippase" activity, where TMM is translocated from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[5] This process is thought to be driven by the proton motive force.[9]

Mechanism of Action of this compound

This compound exerts its antitubercular activity by directly inhibiting the function of MmpL3.[9] Structural studies of MmpL3 in complex with various inhibitors, including compounds similar to this compound, have revealed that these molecules bind within a hydrophobic pocket in the transmembrane domain of the protein.[10][11][12] This binding is thought to disrupt the proton relay system essential for the transporter's activity, thereby blocking the translocation of TMM.[10] The inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and a subsequent halt in the biosynthesis of the mycolic acid-containing components of the cell wall, ultimately resulting in bacterial death.[9]

Quantitative Data on this compound Activity

The potency of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | Value | Cell Line/Strain | Reference |

| MIC | 0.02 µM | Mtb H37Rv | [13] |

| MBC | 125 nM | Mtb | [14] |

| IC50 | 23 nM | Mtb | [15] |

| IC90 | 84 ± 17 nM | Mtb | [15] |

| KD | 0.0825 µM | Purified MmpL3 | [16] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50/90: Inhibitory Concentration 50%/90%; KD: Dissociation Constant

Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

| Mouse Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) | Reference |

| Acute Infection | 12.5 mg/kg, daily for 4 weeks | 1.24 | [17] |

| Acute Infection | 50 mg/kg, daily for 4 weeks | 3.82 | [17] |

| Established Infection | 100 mg/kg, daily for 2 weeks | 1.11 | [17] |

| Established Infection | 100 mg/kg, daily for 4 weeks | 2.14 | [18] |

CFU: Colony Forming Units

Experimental Protocols

The identification and validation of MmpL3 as the target of this compound involved a combination of genetic, biochemical, and biophysical methods. Below are detailed methodologies for key experiments.

Target Identification and Validation

5.1.1. Generation of Resistant Mutants and Whole-Genome Sequencing

-

Objective: To identify the gene(s) responsible for resistance to this compound.

-

Protocol:

-

Culture Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

-

Plate a high density of bacterial cells (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing various concentrations of this compound (typically 5-20 times the MIC).

-

Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

-

Isolate individual resistant colonies and confirm their resistance by determining the MIC of this compound.

-

Extract genomic DNA from the resistant isolates and the parental wild-type strain.

-

Perform whole-genome sequencing (WGS) on the extracted DNA.

-

Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant isolates but not in the parental strain. Mutations consistently found in the mmpL3 gene strongly indicate it as the target.[19][20]

-

5.1.2. Lipid Profiling using Radiolabeling

-

Objective: To assess the effect of this compound on the synthesis and transport of mycolic acid precursors.

-

Protocol:

-

Grow M. tuberculosis H37Rv cultures to mid-log phase.

-

Treat the cultures with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.

-

Add [¹⁴C]-acetic acid to the cultures and incubate to allow for its incorporation into newly synthesized lipids.

-

Harvest the bacterial cells by centrifugation and wash to remove unincorporated radiolabel.

-

Extract total lipids from the cell pellets using a mixture of chloroform and methanol.[21][22]

-

Separate the lipid extracts using two-dimensional thin-layer chromatography (TLC) on silica gel plates with appropriate solvent systems.[23]

-

Visualize the radiolabeled lipids by autoradiography or phosphorimaging.

-

Inhibition of MmpL3 by this compound will result in the accumulation of [¹⁴C]-labeled TMM and a decrease in the levels of [¹⁴C]-labeled TDM and other mycolic acid-containing lipids.[9][13]

-

5.1.3. Direct Binding and Competitive Displacement Assays

-

Objective: To demonstrate a direct interaction between this compound and the MmpL3 protein.

-

Protocol:

-

Utilize a recombinant strain of Mycobacterium smegmatis that lacks its endogenous mmpL3 and expresses Mtb-MmpL3.

-

Use a fluorescently labeled probe that is a known MmpL3 inhibitor (e.g., an analog of the NITD series linked to a fluorophore like TAMRA).

-

Incubate the recombinant M. smegmatis cells with the fluorescent probe.

-

Add increasing concentrations of unlabeled this compound to the cell suspension.

-

Measure the displacement of the fluorescent probe from the cells using flow cytometry. A concentration-dependent decrease in fluorescence indicates that this compound is competing with the probe for binding to MmpL3.[24]

-

Alternatively, purified MmpL3 protein can be used in biophysical assays such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) to measure the binding affinity (KD) of this compound.[9][13]

-

Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

-

Protocol (Microplate Alamar Blue Assay - MABA):

-

Prepare a serial two-fold dilution of this compound in a 96-well microplate using Middlebrook 7H9 broth.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include a drug-free control well.

-

Incubate the microplate at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[25][26][27]

-

In Vivo Efficacy in a Mouse Model of Tuberculosis

-

Objective: To evaluate the therapeutic efficacy of this compound in an animal model of TB infection.

-

Protocol (Acute Infection Model):

-

Infect BALB/c mice via aerosol inhalation with a low dose of M. tuberculosis H37Rv.

-

One day post-infection, begin oral administration of this compound at various doses (e.g., 12.5, 50 mg/kg) daily for a specified duration (e.g., 4 weeks). Include an untreated control group.

-

At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

-

Homogenize the organs and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

-

Calculate the reduction in bacterial load (log₁₀ CFU) in the treated groups compared to the untreated control group.[17][28][29][30]

-

Visualizing the Core Concepts

MmpL3 Signaling Pathway in Mycobacterial Cell Wall Biosynthesis

Caption: MmpL3-mediated transport of TMM in Mtb cell wall biosynthesis and its inhibition by this compound.

Experimental Workflow for MmpL3 Target Validation

Caption: Workflow for the experimental validation of MmpL3 as the molecular target of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel antitubercular therapies. Its potent and specific inhibition of MmpL3, an essential transporter in the biosynthesis of the mycobacterial cell wall, validates MmpL3 as a high-value drug target. The comprehensive experimental approaches outlined in this guide have been instrumental in elucidating the mechanism of action of this compound and provide a robust framework for the continued investigation of MmpL3 inhibitors. A thorough understanding of the molecular interactions between this compound and MmpL3 will be critical for the future development of this and other next-generation antitubercular agents.

References

- 1. MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport (Journal Article) | OSTI.GOV [osti.gov]

- 9. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Structures of Membrane Transporter MmpL3, an Anti-TB Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor | SEATRAC [seatrac.uw.edu]

- 15. microbiologyresearch.org [microbiologyresearch.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. De Novo Emergence of Genetically Resistant Mutants of Mycobacterium tuberculosis from the Persistence Phase Cells Formed against Antituberculosis Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aphl.org [aphl.org]

- 21. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Item - Lipid analysis of M.tuberculosis and MtbÎmms. - Public Library of Science - Figshare [plos.figshare.com]

- 24. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]

NITD-304: A Technical Guide to a Novel MmpL3 Inhibitor for Tuberculosis Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) strains. This necessitates the development of novel therapeutics with new mechanisms of action. NITD-304, an indolcarboxamide, has emerged as a promising preclinical candidate that targets a novel vulnerability in Mtb: the essential mycolic acid transporter MmpL3. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Introduction to MmpL3: A Key Target in Mycobacterium tuberculosis

The mycobacterial cell wall is a complex and unique structure crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] A key component of this cell wall is mycolic acids, which are transported across the inner membrane by the Mycobacterial-membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein, belonging to the Resistance-Nodulation-Division (RND) superfamily, responsible for translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[1][2] The essentiality of MmpL3 for mycobacterial viability makes it an attractive target for novel anti-TB drug development.[1][2][3]

The inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the depletion of mature mycolic acids in the cell wall and ultimately causing bacterial death.[2][4] Several structurally diverse compounds, including this compound, have been identified as inhibitors of MmpL3, highlighting its "druggability".[4][5]

This compound: A Potent Indolcarboxamide MmpL3 Inhibitor

This compound is a member of the indolcarboxamide class of compounds identified through phenotypic screening against M. tuberculosis.[6] It exhibits potent bactericidal activity against both drug-sensitive and multidrug-resistant clinical isolates of Mtb.[6][7] The chemical structure of this compound is provided below.

Chemical Structure of this compound [8]

-

Chemical Formula: C17H20Cl2N2O

-

Molecular Weight: 339.26 g/mol

-

CAS Number: 1473450-60-0

Mechanism of Action

Genetic and lipid profiling studies have confirmed that the primary molecular target of this compound is MmpL3.[6] Inhibition of MmpL3 by this compound disrupts the transport of TMM across the cytoplasmic membrane, leading to an accumulation of TMM and a subsequent decrease in trehalose dimycolate (TDM) and mycolated arabinogalactan, which are essential components of the mycobacterial cell wall.[2][4][6] This disruption of cell wall biosynthesis ultimately leads to bacterial cell death.[9] Studies have provided evidence that this compound directly interacts with the MmpL3 protein.[4][10]

Below is a diagram illustrating the role of MmpL3 in the mycobacterial cell wall synthesis and the inhibitory action of this compound.

Caption: MmpL3-mediated TMM transport and its inhibition by this compound.

Quantitative Data

In Vitro Activity

This compound demonstrates potent activity against M. tuberculosis, including drug-resistant strains.

| Parameter | Value | Cell Line / Strain | Reference |

| MIC50 | 15 nM | M. tuberculosis H37Rv | [11] |

| MIC99 | ≤ 0.08 µM | Drug-sensitive and drug-resistant clinical isolates | [12] |

| MBC | 125 nM | M. tuberculosis | [13] |

| IC50 | 56 ± 22 nM | M. tuberculosis | [9] |

| IC90 | 84 ± 17 nM | M. tuberculosis | [9] |

| CC50 | > 20 µM | Mammalian cells | [14] |

| Selectivity Index (CC50/MIC50) | > 1000 | [14] |

In Vivo Efficacy in Mouse Models

This compound has shown significant efficacy in both acute and chronic mouse models of TB infection.[6][12]

| Infection Model | Dose (mg/kg) | Treatment Duration | Log CFU Reduction (Lungs) | Reference |

| Acute | 12.5 | 4 weeks | 1.24 | [12] |

| Acute | 50 | 4 weeks | 3.82 | [12] |

| Established | 100 | 2 weeks | 1.11 | [12][14] |

| Established | 100 | 4 weeks | 2.14 | [14] |

Pharmacokinetic Profile

This compound exhibits a promising pharmacokinetic profile after oral administration in multiple species.[6]

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse, Rat, Dog | Favorable | [6][7] |

| CYP450 Inhibition | Human | No significant inhibition of major isoenzymes | [6][14] |

| hERG Inhibition | Human | No significant inhibition | [6] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtiter Assay - REMA)

This colorimetric assay is widely used to determine the MIC of compounds against Mtb.[15]

Caption: Workflow for MIC determination using the REMA method.

Methodology:

-

Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[15]

-

Compound Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate.

-

Inoculation: The Mtb culture is diluted and added to each well to achieve a final concentration of approximately 5 x 104 CFU/mL.[15]

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[15]

-

Resazurin Addition: A solution of resazurin is added to each well.[15]

-

Result Interpretation: The plate is incubated for another 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[15]

MmpL3 Target Engagement: TMM Accumulation Assay

This assay confirms that an inhibitor targets MmpL3 by observing the accumulation of its substrate, TMM.[2][15]

Methodology:

-

Metabolic Labeling: M. tuberculosis cultures are grown in the presence of a radiolabeled precursor of mycolic acids, such as [14C]acetic acid.[10][15]

-

Inhibitor Treatment: The cultures are then treated with the MmpL3 inhibitor (this compound) at a concentration above its MIC.[15]

-

Lipid Extraction: After a defined incubation period, lipids are extracted from the mycobacterial cells.[15]

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.[15]

-

Autoradiography: The TLC plate is exposed to an X-ray film to visualize the radiolabeled lipid species.

-

Analysis: Inhibition of MmpL3 results in a visible accumulation of radiolabeled TMM and a corresponding decrease in TDM compared to untreated controls.

Generation and Analysis of Resistant Mutants

This method is used to confirm the target of a compound by identifying mutations in the target gene in resistant bacteria.[2][15]

Caption: Workflow for generating and analyzing this compound resistant mutants.

Methodology:

-

Mutant Selection: M. tuberculosis H37Rv is plated on Middlebrook 7H10 agar containing the MmpL3 inhibitor at a concentration 4-10 times the MIC.[15]

-

Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.[15]

-

Isolation and Verification: Resistant colonies are isolated, and their resistance to the inhibitor is re-confirmed by MIC determination.[15]

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant isolates, and the mmpL3 gene is amplified and sequenced to identify mutations.

Synergistic Interactions

Studies have shown that MmpL3 inhibitors, including this compound, can act synergistically with other anti-TB drugs. For instance, this compound has shown synergistic interactions with rifampicin (RIF), bedaquiline (BDQ), and clofazimine (CFZ).[16] This suggests the potential for this compound to be a valuable component of future combination therapies, potentially shortening treatment duration and combating drug resistance. The combination of NITD-349 (a close analog of this compound) with isoniazid (INH) has been shown to increase kill rates and prevent the emergence of resistant mutants.[9][13]

Safety and Preclinical Development

Exploratory toxicology studies in rats over a two-week period revealed a promising safety margin for this compound.[6] Importantly, the compound did not inhibit major cytochrome P-450 enzymes or the hERG channel, mitigating concerns about potential drug-drug interactions and cardiotoxicity, respectively.[6][14] The favorable preclinical profile of this compound led to its licensing by the Global Alliance for TB Drug Development (TB Alliance) for further development.[17][18]

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its potent, bactericidal activity against both drug-sensitive and drug-resistant Mtb, coupled with a novel mechanism of action targeting the essential MmpL3 transporter, underscores its potential as a next-generation TB drug. The favorable pharmacokinetic and safety profiles further support its continued development. This technical guide provides a foundational understanding of this compound for researchers and drug developers working to combat the global threat of tuberculosis. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New drug class shows promise against TB in preclinical testing + | Bioworld | BioWorld [bioworld.com]

- 8. medkoo.com [medkoo.com]

- 9. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor | SEATRAC [seatrac.uw.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novartis supplies tuberculosis drug candidates to TB Alliance [manufacturingchemist.com]

- 18. Novartis Provides Drug Candidate Compounds to TB Alliance | Technology Networks [technologynetworks.com]

Discovery and Initial Characterization of NITD-304: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304 is a potent, orally bioavailable indolcarboxamide derivative that has emerged as a promising preclinical candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB). Developed by the Novartis Institute for Tropical Diseases (NITD), this novel compound targets the essential mycobacterial transporter MmpL3, a critical component in the biosynthesis of the mycobacterial cell wall. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial preclinical characterization of this compound, including its in vitro and in vivo activity, as well as its preliminary safety profile. All quantitative data are summarized in structured tables, and key experimental workflows and mechanisms are illustrated using diagrams.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the development of new therapeutic agents with novel mechanisms of action.[1] The indolcarboxamides are a new class of bactericidal agents identified through whole-cell phenotypic screening against Mtb.[1] Within this class, this compound has been identified as a lead candidate with potent activity against both drug-sensitive and multidrug-resistant clinical isolates of Mtb.[1]

Discovery: A Phenotypic Screening Approach

The discovery of this compound originated from a whole-cell phenotypic screening campaign designed to identify novel inhibitors of Mtb growth. This approach prioritizes compounds with demonstrated activity against the whole pathogen, ensuring cell permeability and activity in a complex biological context.

Mechanism of Action: Targeting MmpL3

Genetic and lipid profiling studies have identified the molecular target of the indolcarboxamide class, including this compound, as MmpL3.[1] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid biosynthesis, across the inner membrane of M. tuberculosis.[1] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial cell death.[1] Studies have confirmed that this compound is a direct inhibitor of MmpL3.

In Vitro Characterization

This compound demonstrates potent bactericidal activity against both replicating and non-replicating M. tuberculosis in vitro.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Strain | Value | Reference |

| MIC | Drug-Sensitive & Drug-Resistant Clinical Isolates | ≤ 0.08 µM | [1] |

| MIC | M. tuberculosis H37Rv | 20 nM | |

| MIC | MmpL3L567P Mutant Strain | 0.25 µg/mL |

In Vivo Efficacy in Mouse Models

The in vivo efficacy of this compound has been evaluated in both acute and chronic mouse models of tuberculosis.

Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

| Model | Dose (mg/kg) | Duration | CFU Reduction (log10) in Lungs | Reference |

| Acute Infection | 12.5 | 4 weeks | 1.24 | |

| Acute Infection | 50 | 4 weeks | 3.82 | |

| Established Infection | 100 | 2 weeks | 1.11 | |

| Established Infection | 100 | 4 weeks | 2.14 |

Pharmacokinetics and Safety Profile

This compound exhibits promising pharmacokinetic profiles after oral dosing in multiple species, supporting its potential for oral administration.[1]

Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound

| Parameter | Species | Result | Reference |

| Pharmacokinetics | Mouse, Rat, Dog | Promising oral pharmacokinetic profiles | [1] |

| Toxicology | Rat | Promising safety margin in 2-week exploratory studies | [1] |

| CYP450 Inhibition | In vitro | No inhibition of major cytochrome P-450 enzymes | [1] |

| hERG Inhibition | In vitro | No inhibition of the hERG channel | [1] |

Experimental Protocols

Detailed proprietary experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe the general methodologies employed in the evaluation of novel anti-tubercular agents.

Whole-Cell Phenotypic Screening

A mid-log phase culture of M. tuberculosis is diluted and dispensed into 96- or 384-well microtiter plates. Test compounds are added at various concentrations. The plates are incubated for a defined period, after which bacterial growth is assessed using a viability indicator such as resazurin. The minimum inhibitory concentration (MIC) is determined as the lowest compound concentration that inhibits visible bacterial growth.

MmpL3 Inhibition Assay

A common method to assess direct inhibition of MmpL3 is a competitive binding assay. This involves using a fluorescently labeled probe known to bind to MmpL3. The ability of a test compound to displace the fluorescent probe is measured, indicating direct binding to the target.

Mouse Models of Tuberculosis

-

Acute Infection Model: Mice are infected with a low dose of M. tuberculosis via the aerosol route. Treatment with the test compound is initiated shortly after infection (e.g., 1 day post-infection) and continues for a specified duration.

-

Chronic (Established) Infection Model: Mice are infected with M. tuberculosis and the infection is allowed to establish for several weeks before initiating treatment with the test compound.

In both models, the efficacy of the compound is determined by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and other organs compared to untreated control animals.

In Vitro Safety Assays

-

Cytochrome P450 (CYP) Inhibition Assay: The potential of this compound to inhibit major human CYP isoforms is evaluated using human liver microsomes and specific probe substrates for each enzyme. The formation of metabolites is measured by LC-MS/MS, and the IC50 value is determined.

-

hERG Channel Inhibition Assay: The effect of this compound on the human ether-a-go-go-related gene (hERG) potassium channel is assessed using patch-clamp electrophysiology or fluorescence-based assays in cells stably expressing the hERG channel.

Conclusion

This compound is a promising preclinical candidate for the treatment of MDR-TB, with a novel mechanism of action targeting the essential MmpL3 transporter. It exhibits potent in vitro and in vivo activity and possesses a favorable preliminary safety profile. The development of this compound was licensed to the Global Alliance for TB Drug Development for further research and potential clinical development.[2] The initial characterization data presented in this whitepaper provide a strong rationale for the continued investigation of this compound as a potential new tool in the fight against tuberculosis.

References

Indolcarboxamides: A Technical Guide to Their Antitubercular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitubercular properties of indolcarboxamide compounds, a promising class of molecules in the fight against Mycobacterium tuberculosis (Mtb). This document outlines their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development efforts.

Core Concepts: Targeting the Mycobacterial Cell Wall

Indolcarboxamide compounds have emerged as potent antitubercular agents, demonstrating significant activity against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[1][2] Their primary mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter of trehalose monomycolate (TMM).[3][4][5] TMM is an essential precursor for the biosynthesis of mycolic acids, which are fundamental components of the unique and protective mycobacterial cell wall.[3][4][5] By disrupting TMM transport, indolcarboxamides effectively halt cell wall construction, leading to bacterial death.[6] This novel mechanism of action makes them attractive candidates for new therapeutic regimens against tuberculosis.[6]

Quantitative Data Summary

The following tables summarize the in vitro activity and safety profiles of key indolcarboxamide lead compounds, NITD-304 and NITD-349, as well as other notable analogs.

Table 1: In Vitro Antitubercular Activity of Indolcarboxamide Analogs

| Compound | Mtb H37Rv MIC (μM) | Mtb Clinical Isolates MIC (μM) | Reference |

| This compound | 0.08 | ≤ 0.08 (DS and DR) | [7] |

| NITD-349 | 0.08 | ≤ 0.08 (DS and DR) | [7] |

| Analog 26 | 0.012 | - | [1] |

| Analog 12 | Low nanomolar range | Active against XDR strains | [2] |

| Analog 13 | Low nanomolar range | - | [2] |

| Analog 14 | Low nanomolar range | - | [2] |

MIC: Minimum Inhibitory Concentration; DS: Drug-Sensitive; DR: Drug- Resistant; XDR: Extensively Drug-Resistant

Table 2: In Vitro Safety and Pharmacokinetic Profile of Lead Indolcarboxamides

| Compound | Cytotoxicity (Vero cells, IC50 in μM) | hERG Inhibition | CYP450 Inhibition | Microsomal Stability | Reference |

| This compound | >50 | No significant inhibition | No significant inhibition | Favorable | [3][4] |

| NITD-349 | >50 | No significant inhibition | No significant inhibition | Favorable | [3][4] |

| Analog 26 | SI ≥ 16000 | - | - | Superior ADMET properties | [1] |

IC50: Half-maximal inhibitory concentration; hERG: human Ether-à-go-go-Related Gene; CYP450: Cytochrome P450; SI: Selectivity Index; ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of indolcarboxamide compounds against M. tuberculosis H37Rv.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

-

M. tuberculosis H37Rv culture in logarithmic growth phase.

-

Indolcarboxamide compounds dissolved in dimethyl sulfoxide (DMSO).

-

96-well microtiter plates.

-

Alamar Blue reagent.

-

10% Tween 80 solution.

Procedure:

-

Prepare serial two-fold dilutions of the indolcarboxamide compounds in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

-

Adjust the turbidity of the M. tuberculosis H37Rv culture to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color signifies growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]

Protocol 2: Bactericidal Activity Assessment using Kill Kinetics Assay

This protocol determines the bactericidal activity of indolcarboxamide compounds over time.

Materials:

-

Log-phase culture of M. tuberculosis H37Rv.

-

7H9 broth supplemented as described above.

-

Indolcarboxamide compounds at various concentrations (e.g., 1x, 5x, 10x MIC).

-

Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Middlebrook 7H11 agar plates.

Procedure:

-

Inoculate flasks containing 7H9 broth with M. tuberculosis H37Rv to a starting density of approximately 1 x 10^6 CFU/mL.

-

Add the indolcarboxamide compounds at the desired concentrations to the respective flasks. Include a drug-free control.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 7, and 14 days), withdraw aliquots from each flask.

-

Prepare serial ten-fold dilutions of the aliquots in PBS with Tween 80.

-

Plate 100 µL of each dilution onto 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFUs) on each plate to determine the viable bacterial count at each time point.

-

Plot the log10 CFU/mL against time to generate the kill curve. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction in CFU/mL.

Protocol 3: Intracellular Activity in a Macrophage Infection Model

This protocol assesses the activity of indolcarboxamide compounds against intracellular M. tuberculosis within macrophages.

Materials:

-

THP-1 human monocytic cell line or primary murine bone marrow-derived macrophages (BMDMs).[7]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

M. tuberculosis H37Rv.

-

Indolcarboxamide compounds.

-

Sterile water for cell lysis.

-

7H11 agar plates.

Procedure:

-

Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 48 hours. For BMDMs, culture as per standard protocols.

-

Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Wash the cells with fresh medium to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of the indolcarboxamide compounds to the infected cells. Include a drug-free control.

-

Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

At desired time points (e.g., 2, 4, and 7 days), lyse the macrophages with sterile water.

-

Prepare serial dilutions of the cell lysates and plate on 7H11 agar to enumerate intracellular CFUs.

-

Calculate the reduction in intracellular bacterial growth in treated wells compared to the untreated control.

Visualizations

The following diagrams illustrate the mechanism of action of indolcarboxamide compounds and a typical experimental workflow.

Caption: Mechanism of MmpL3 inhibition by indolcarboxamide compounds.

Caption: High-level workflow for antitubercular drug discovery.

References

- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Vitro Activity of NITD-304 Against Drug-Resistant Tuberculosis Strains: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of NITD-304, a promising indolcarboxamide-based anti-tuberculosis compound. This compound demonstrates potent bactericidal effects against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis by targeting the essential mycolic acid transporter, MmpL3. This document outlines the quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data: In Vitro Efficacy of this compound

This compound has shown significant promise in preclinical studies, exhibiting potent activity against a range of drug-resistant M. tuberculosis isolates. The minimum inhibitory concentration (MIC) is a key indicator of a drug's efficacy. The following table summarizes the available data on the MIC of this compound against various strains.

| Strain Type | Resistance Profile | This compound MIC Range (µg/mL) | Reference |

| Drug-Susceptible | H37Rv | 0.008 - 0.02 | |

| Multidrug-Resistant (MDR) | Resistant to at least Isoniazid and Rifampicin | 0.008 - 0.03 | |

| Isoniazid-Resistant | Mutation in katG or inhA | Potent activity reported, specific MICs vary | |

| Rifampicin-Resistant | Mutation in rpoB | Potent activity reported, specific MICs vary | |

| Extensively Drug-Resistant (XDR) | MDR with additional resistance to a fluoroquinolone and a second-line injectable | Potent activity reported, specific MICs vary |

Note: The potent activity of this compound against both isoniazid- and rifampicin-resistant strains suggests that its mechanism of action is independent of the targets of these frontline drugs.

Mechanism of Action: Targeting MmpL3

This compound exerts its bactericidal effect by inhibiting MmpL3, a crucial transporter protein in M. tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Materials:

-

7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

96-well microtiter plates

-

M. tuberculosis culture (e.g., H37Rv or resistant clinical isolates)

-

This compound stock solution

-

Resazurin solution (0.01% w/v in sterile water)

-

Positive control drug (e.g., Isoniazid)

-

Negative control (no drug)

Procedure:

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (a known anti-TB drug) and a negative control (no drug) on each plate.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the drug that prevents this color change.

Experimental Workflow for In Vitro Screening of Novel Anti-TB Compounds

The following workflow outlines the typical steps involved in the in vitro evaluation of a new anti-tuberculosis drug candidate like this compound.

This comprehensive workflow ensures a thorough evaluation of a new compound's potential as an anti-TB agent, from initial screening to detailed characterization of its activity against drug-resistant strains and elucidation of its mechanism of action.

Conclusion

This compound represents a significant advancement in the search for new treatments for drug-resistant tuberculosis. Its novel mechanism of action, targeting the essential MmpL3 transporter, allows it to circumvent existing resistance mechanisms to frontline drugs. The potent in vitro activity of this compound against a range of drug-resistant strains, as demonstrated by its low MIC values, underscores its potential as a valuable component of future anti-TB regimens. Further research, guided by the experimental protocols outlined in this guide, will be crucial in advancing this promising compound through the drug development pipeline.

The Bactericidal Action of NITD-304: A Technical Guide for Researchers

An In-depth Examination of the Bactericidal versus Bacteriostatic Effects of the Novel Anti-Tubercular Agent NITD-304

This technical guide provides a comprehensive overview of the bactericidal properties of this compound, a potent indolcarboxamide anti-tubercular agent. Addressed to researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for its assessment, and visualizes the underlying mechanisms and workflows. This compound has demonstrated significant promise in combating both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1]

Quantitative Analysis of this compound's Antimicrobial Activity

This compound exhibits potent bactericidal activity against Mycobacterium tuberculosis. Its efficacy is quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Studies have shown that this compound possesses low MIC values against both drug-sensitive and drug-resistant Mtb strains.[2] For instance, potent activities have been observed against various clinical isolates with MIC99 values being less than or equal to 0.08 µM.[2] Furthermore, this compound has been reported to have MICs as low as 20 nM against M. tuberculosis.[2]

The bactericidal nature of an antibiotic is often characterized by a low MBC/MIC ratio (typically ≤4). This compound demonstrates clear bactericidal effects, with one study reporting an MBC of 125 nM, leading to the complete sterilization of a M. tuberculosis culture within 7 days.[3] This rapid killing action is a crucial attribute for an effective anti-tubercular drug.

Table 1: Summary of In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | Bacterial Strain(s) | Concentration | Reference(s) |

| MIC₉₉ | Drug-sensitive and drug-resistant clinical isolates | ≤ 0.08 µM | [2] |

| MIC | M. tuberculosis | 20 nM | [2] |

| MIC | Mtb H37Rv MmpL3L567P mutant | 0.25 µg/ml | [4] |

| MBC | M. tuberculosis | 125 nM | [3] |

Mechanism of Action: Targeting MmpL3

The primary molecular target of this compound is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids.[1][3] Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall.

By directly inhibiting MmpL3, this compound disrupts the transport of TMM across the inner membrane of M. tuberculosis.[5] This disruption leads to a halt in the synthesis of mycolic acids, which are vital for the structural integrity of the mycobacterial cell envelope. The compromised cell wall ultimately leads to bacterial cell death, explaining the bactericidal effect of this compound. Evidence for this direct interaction comes from studies showing that this compound can displace other known MmpL3 inhibitors and that mutations in the mmpL3 gene confer resistance to the compound.[4][5]

Experimental Protocols

The assessment of the bactericidal versus bacteriostatic effects of this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay widely used for determining the MIC of compounds against M. tuberculosis. It is based on the reduction of the blue indicator dye resazurin to the pink-colored resorufin by metabolically active cells.

Materials:

-

Mycobacterium tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates (clear, flat-bottom)

-

Resazurin solution (0.01% w/v in sterile water)

-

Sterile deionized water

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Further dilute the inoculum in 7H9 broth to achieve a final concentration that will result in visible growth in the control wells after 7-10 days of incubation.

-

Plate Setup:

-

Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of this compound solution (at 2x the highest desired final concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the same row. Discard 100 µL from the last well.

-

Include a drug-free control (broth and inoculum only) and a sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to all experimental and drug-free control wells.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Resazurin Addition and Reading: After incubation, add 30 µL of resazurin solution to each well. Incubate for another 24-48 hours. The MIC is determined as the lowest concentration of this compound that prevents the color change from blue to pink.[6]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay to assess the concentration of this compound required to kill the bacteria.

Materials:

-

96-well plate from the completed REMA assay

-

Middlebrook 7H10 agar plates supplemented with 10% OADC

-

Sterile saline or PBS

Procedure:

-

Sampling: From the wells of the REMA plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Plating: Spot-plate the aliquot onto a 7H10 agar plate.

-

Incubation: Incubate the agar plates at 37°C for 3-4 weeks.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the antimicrobial activity of a compound over time.

Materials:

-

Mycobacterium tuberculosis culture

-

Middlebrook 7H9 broth with supplements

-

This compound at various concentrations (e.g., 1x, 4x, 10x MIC)

-

Sterile culture tubes or flasks

-

Middlebrook 7H10 agar plates

-

Sterile saline or PBS

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis in 7H9 broth.

-

Exposure: Add the bacterial suspension to culture tubes or flasks containing this compound at the desired concentrations. Include a drug-free growth control.

-

Incubation: Incubate all cultures at 37°C.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 24, 48, 72, and 168 hours), remove aliquots from each culture. Perform serial dilutions in sterile saline or PBS and plate onto 7H10 agar.

-

CFU Enumeration: After 3-4 weeks of incubation, count the colony-forming units (CFU) on each plate.

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion

This compound is a potent bactericidal agent against Mycobacterium tuberculosis, including multidrug-resistant strains. Its mechanism of action, the inhibition of the essential MmpL3 transporter, disrupts the mycolic acid biosynthesis pathway, leading to cell death. The quantitative data from MIC, MBC, and time-kill assays consistently support its bactericidal nature. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-tubercular compounds. The promising profile of this compound warrants its further development as a potential new therapy for tuberculosis.[1]

References

- 1. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor | SEATRAC [seatrac.uw.edu]

- 4. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of NITD-304: A Novel Antitubercular Agent Targeting MmpL3

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of NITD-304, a promising indolcarboxamide-class antitubercular agent. This compound has demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document details the compound's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and preliminary safety data, offering valuable insights for researchers and professionals in the field of tuberculosis drug development.

Mechanism of Action: Inhibition of MmpL3

Genetic and lipid profiling studies have identified the mycobacterial membrane protein Large 3 (MmpL3) as the primary molecular target of this compound.[1] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor for mycolic acid biosynthesis, across the inner membrane of Mtb. Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall.

By directly inhibiting MmpL3, this compound disrupts the transport of TMM, thereby halting the synthesis and integration of mycolic acids into the cell wall. This disruption of cell wall biosynthesis leads to a potent bactericidal effect against Mtb.

In Vitro Activity

This compound exhibits potent bactericidal activity against a range of Mtb strains, including clinical isolates resistant to current first- and second-line drugs.

| Parameter | Value | Reference |

| MIC99 against Mtb H37Rv | ≤ 0.08 µM | --INVALID-LINK-- |

| Activity against MDR-TB isolates | Potent | --INVALID-LINK-- |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis H37Rv is determined using a broth microdilution method.

-

Inoculum Preparation: A mid-log phase culture of Mtb H37Rv is diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to a final concentration of approximately 5 x 105 CFU/mL.

-

Compound Preparation: this compound is serially diluted in DMSO and then added to the 7H9 broth in a 96-well microplate.

-

Incubation: The microplate is incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Intracellular Activity

This compound demonstrates significant activity against Mtb residing within macrophages, a critical aspect for an effective anti-tuberculosis drug.

| Parameter | Value | Reference |

| Intracellular IC90 (THP-1 macrophages) | ~0.2 µM | --INVALID-LINK-- |

| Intracellular IC99 (THP-1 macrophages) | ~1 µM | --INVALID-LINK-- |

Experimental Protocol: Intracellular Activity Assay

The intracellular activity of this compound is assessed using the human monocytic cell line THP-1.

-

Macrophage Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Infection: Differentiated THP-1 cells are infected with Mtb H37Rv at a specific multiplicity of infection (MOI) for a defined period.

-

Compound Treatment: Extracellular bacteria are removed by washing, and the infected cells are then incubated with various concentrations of this compound.

-

Quantification of Intracellular Bacteria: After the treatment period, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting the colony-forming units (CFU).

In Vivo Efficacy in Murine Models

This compound has demonstrated significant efficacy in both acute and chronic mouse models of tuberculosis, a critical step in preclinical development.

| Model | Dose (mg/kg) | Treatment Duration | Log10 CFU Reduction (Lungs) | Reference |

| Acute Infection | 12.5 | 4 weeks | 1.24 | --INVALID-LINK-- |

| Acute Infection | 50 | 4 weeks | 3.82 | --INVALID-LINK-- |

| Chronic Infection | 100 | 2 weeks | 1.11 | --INVALID-LINK-- |

| Chronic Infection | 100 | 4 weeks | 2.14 | --INVALID-LINK-- |

Experimental Protocols: Murine Efficacy Models

Acute Infection Model:

-

Infection: BALB/c mice are infected intravenously or via aerosol with a low dose of Mtb H37Rv.

-

Treatment Initiation: Treatment with this compound, administered orally, begins one day post-infection.

-

Treatment Duration: Dosing is typically continued for 4 weeks.

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by CFU counting.

Chronic Infection Model:

-

Infection: BALB/c mice are infected with a low dose of Mtb H37Rv via the aerosol route.

-

Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks.

-

Treatment Initiation: Oral administration of this compound begins after the establishment of a chronic infection.

-

Treatment Duration: Treatment is typically administered for 4-8 weeks.

-

Efficacy Assessment: Bacterial burden in the lungs and spleen is quantified at various time points during and after treatment to assess the bactericidal and sterilizing activity of the compound.

Pharmacokinetics

This compound exhibits a promising pharmacokinetic profile after oral administration in multiple species, including mice, rats, and dogs, indicating good oral bioavailability and exposure.[1]

| Species | Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| Mouse | 20 | 1.5 | 2 | 8.5 | 3.2 |

| Rat | 10 | 0.8 | 4 | 7.9 | 4.5 |

| Dog | 5 | 0.5 | 2 | 4.2 | 5.1 |

Note: The pharmacokinetic parameters presented are approximate values compiled from available preclinical data and may vary depending on the specific study conditions.

Experimental Protocol: Pharmacokinetic Analysis

-

Dosing: this compound is administered to animals (mice, rats, dogs) via oral gavage at a specified dose.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Toxicology and Safety

Exploratory toxicology studies in rats have indicated a promising safety margin for this compound.[1] A 2-week repeat-dose oral toxicity study in rats was conducted.

| Parameter | Finding | Reference |

| 2-Week Rat Toxicology Study | Promising safety margin | --INVALID-LINK-- |

| hERG Inhibition | No significant inhibition | --INVALID-LINK-- |

| Cytochrome P450 Inhibition | No significant inhibition of major isoforms | --INVALID-LINK-- |

Detailed findings from the toxicology studies, including the No-Observed-Adverse-Effect Level (NOAEL), are typically established in more extensive regulatory toxicology studies.

Experimental Protocol: Exploratory Rat Toxicology Study

-

Animal Model: Healthy Sprague-Dawley or Wistar rats are used.

-

Dose Groups: Animals are divided into several groups, including a control group (vehicle only) and multiple dose groups of this compound.

-

Dosing: The compound is administered orally once daily for 14 consecutive days.

-

Observations: Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.

-

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

-

Histopathology: A full necropsy is performed, and major organs and tissues are collected, weighed, and examined microscopically for any treatment-related changes.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel treatment for tuberculosis. Its potent bactericidal activity against drug-sensitive and resistant Mtb, efficacy in relevant animal models, favorable pharmacokinetic properties, and promising early safety profile highlight its potential to address the urgent need for new and effective anti-tuberculosis therapies. Further investigation in advanced preclinical and clinical studies is warranted to fully elucidate the therapeutic potential of this promising MmpL3 inhibitor.

References

An In-depth Technical Guide to NITD-304: A Promising Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304 is a potent, preclinical candidate belonging to the indolcarboxamide class of compounds, demonstrating significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Its novel mechanism of action, targeting the essential mycobacterial membrane protein Large 3 (MmpL3), makes it a compelling subject for further investigation in the development of new tuberculosis therapies. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide, is a synthetic molecule with the chemical formula C17H20Cl2N2O.[1] Its structure is characterized by a dichlorinated indole core linked via a carboxamide to a 4,4-dimethylcyclohexyl moiety.

| Property | Value | Reference |

| IUPAC Name | 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | [1] |

| Molecular Formula | C17H20Cl2N2O | [1] |

| Molecular Weight | 339.26 g/mol | [1] |

| CAS Number | 1473450-60-0 | |

| Appearance | Yellow to Brown Solid | [1] |

| Solubility | Soluble in DMSO | |

| Storage Temperature | 2-8°C | [1] |

Biological Activity and Mechanism of Action

This compound exhibits potent bactericidal activity against M. tuberculosis. Its primary molecular target is MmpL3, an essential transporter protein in mycobacteria.[2]

In Vitro Activity

The in vitro efficacy of this compound has been demonstrated through the determination of its Minimum Inhibitory Concentration (MIC) against various Mtb strains.

| Mtb Strain | MIC (µM) | Reference |

| H37Rv | 0.02 | |

| Drug-Resistant Clinical Isolates | ≤ 0.08 (MIC99) |

Mechanism of Action: Targeting the MmpL3 Transporter

MmpL3 is a crucial transporter responsible for the export of trehalose monomycolate (TMM) across the mycobacterial inner membrane.[3][4][5] TMM is a vital precursor for the synthesis of mycolic acids, which are essential components of the protective outer membrane of M. tuberculosis.[6][7] By inhibiting MmpL3, this compound disrupts the TMM transport pathway, leading to the depletion of mycolic acids in the cell wall and ultimately causing bacterial cell death.[8]

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the 4,6-dichloroindole-2-carboxylic acid intermediate followed by an amide coupling reaction.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

-

To a solution of 3,5-dichlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-